molecular formula C12H10F3N5O2 B2963701 N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline CAS No. 338402-50-9

N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline

Cat. No.: B2963701
CAS No.: 338402-50-9
M. Wt: 313.24
InChI Key: LQLYZJALELXWIR-CLFYSBASSA-N
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Description

N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a novel chemical entity designed for advanced research applications. This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The presence of the electron-withdrawing trifluoromethyl group on the triazole ring is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . As such, this compound serves as a valuable building block and intermediate for researchers in drug discovery and agrochemical science. Compounds containing the 1,2,4-triazole nucleus have been extensively studied and demonstrate a wide spectrum of pharmacological properties, including antibacterial, antifungal, anticonvulsant, and anticancer activities . The structural motifs present in this reagent suggest potential for developing new therapeutic or protective agents. It is intended for use in organic synthesis, as a precursor for the development of more complex molecules, and for biochemical screening in high-throughput assays. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5O2/c1-19-10(17-18-11(19)12(13,14)15)9(20(21)22)7-16-8-5-3-2-4-6-8/h2-7,16H,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLYZJALELXWIR-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)C(=CNC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1C(F)(F)F)/C(=C/NC2=CC=CC=C2)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a compound belonging to the class of triazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in agriculture and medicine.

Chemical Structure

The compound can be represented by the following structure:

N Z 2 4 methyl 5 trifluoromethyl 1 2 4 triazol 3 yl 2 nitroethenyl aniline\text{N Z 2 4 methyl 5 trifluoromethyl 1 2 4 triazol 3 yl 2 nitroethenyl aniline}

Biological Activity Overview

Triazole derivatives are known for their antifungal, antibacterial, and herbicidal properties. The specific activities of this compound have been investigated in various studies.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a study demonstrated that similar triazole compounds effectively inhibited the growth of fungi and bacteria . The mechanism often involves the disruption of cell membrane integrity or interference with nucleic acid synthesis.

Insecticidal Properties

The compound has been evaluated for its insecticidal activity. A patent describes its use as an insecticide with notable efficacy against common agricultural pests . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances biological activity by increasing lipophilicity and improving membrane penetration.

Herbicidal Effects

In addition to its insecticidal properties, this compound has been reported to exhibit herbicidal effects. The compound acts by inhibiting key enzymes involved in plant growth and development, leading to effective weed control in agricultural settings .

Case Studies

  • Antifungal Activity : A study published in the Journal of Agricultural and Food Chemistry evaluated the antifungal properties of triazole derivatives. The results indicated that compounds similar to this compound showed promising results against Fusarium spp., a common plant pathogen .
  • Insect Resistance Management : Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations compared to untreated controls. The results support its potential role in integrated pest management strategies .

Research Findings Summary

Activity Effectiveness Mechanism Reference
AntimicrobialHighDisruption of cell membranes
InsecticidalModerate to HighIncreased lipophilicity enhances penetration
HerbicidalEffectiveInhibition of plant growth enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives with structural analogs differing in substituents on the triazole ring, nitroethenyl group, or aniline moiety. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Substituents (Triazole Ring) Key Functional Groups Molecular Weight (g/mol) Potential Applications
N-[(Z)-2-[4-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline (Target) 4-Me, 5-CF₃ Nitroethenyl, aniline 378.3 (calculated) Agrochemicals, enzyme inhibitors
N-[(Z)-2-[4-(4-Chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline 4-(4-Cl-Ph), 5-CF₃ Nitroethenyl, aniline 474.8 (calculated) Enhanced insecticidal activity
N-[(Z)-2-[4-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline 4-(4-F-Ph), 5-CF₃ Nitroethenyl, 3-methoxy-aniline 488.3 (calculated) Selective receptor modulation
Sarolaner (Patent Example: EP2023) Varies Isoxazoline, CF₃ ~499.1 Veterinary ectoparasiticides
Lotilaner (Patent Example: EP2023) Varies Trifluoromethoxy, CF₃ ~502.9 Flea/tick control in companion animals

Key Findings

Trifluoromethyl (-CF₃) at position 5 is conserved across analogs, suggesting its critical role in stabilizing ligand-receptor interactions via hydrophobic and electron-withdrawing effects .

Nitroethenyl-Aniline Backbone

  • The Z-configuration of the nitroethenyl group optimizes spatial alignment with target enzymes or receptors, as seen in analogs with similar configurations .
  • Substitution of the aniline ring (e.g., 3-methoxy in analog 3) modulates solubility and bioavailability, though the unsubstituted aniline in the target compound may prioritize membrane permeability .

Comparison with Commercial Agrochemicals

  • Sarolaner and Lotilaner (from ) share trifluoromethyl motifs but employ isoxazoline cores instead of triazoles. This structural divergence highlights the triazole scaffold’s versatility in achieving target specificity .
  • The target compound’s nitro group differentiates it from carboxamide-based pesticides (e.g., Isocycloseram in ), suggesting a unique mechanism of action, possibly involving redox interactions .

Research Implications

  • Synthetic Accessibility : The target compound and its analogs (e.g., 3B-001, 3B-002) are commercially available (3 suppliers listed in ), enabling rapid SAR (Structure-Activity Relationship) studies .
  • Crystallographic Data : Tools like SHELX () have been pivotal in resolving the Z-configuration and planarity of similar triazole derivatives, aiding in computational modeling .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of this compound?

Answer:
To validate the structure of N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline:

  • Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical for resolving the Z-configuration of the nitroethenyl group and verifying stereochemistry .
  • FT-IR spectroscopy identifies functional groups (e.g., nitro, trifluoromethyl, triazole) by characteristic absorption bands (e.g., C-F stretching at 1100–1250 cm⁻¹, NO₂ asymmetric stretching at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR resolves aromatic protons and substituent effects. For example, the trifluoromethyl group causes distinct splitting patterns in adjacent protons due to spin-spin coupling .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error, as demonstrated for structurally similar nitrosoaniline derivatives .

Advanced: How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Answer:
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can:

  • Map frontier molecular orbitals (HOMO-LUMO) to predict sites of nucleophilic/electrophilic attack, particularly at the nitro group or triazole ring .
  • Calculate Mulliken charges to identify electron-deficient regions (e.g., nitro group) prone to nucleophilic substitution or reduction .
  • Simulate UV-Vis spectra to correlate experimental absorbance peaks (e.g., π→π* transitions in the aniline moiety) with electronic transitions .
  • Analyze non-covalent interactions (e.g., hydrogen bonding between nitro and triazole groups) to explain crystallographic packing .

Basic: What synthetic strategies are effective for preparing this compound, and how can purity be optimized?

Answer:

  • Key steps :
    • Use nitroso intermediates (e.g., nitrosoaniline derivatives) in condensation reactions with triazole precursors, as shown in analogous syntheses (yields: 60–85%) .
    • Employ microwave-assisted synthesis to accelerate reaction rates and reduce side products for nitroethenyl formation .
  • Purification :
    • Recrystallize from ethanol/water mixtures to remove unreacted starting materials.
    • Validate purity via HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced: How should researchers address contradictions in bioactivity data across studies involving triazole-nitro derivatives?

Answer:
Contradictions often arise from methodological variability :

  • Assay conditions : Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) and incubation times .
  • Structural analogs : Compare activity of the trifluoromethyl-substituted triazole with non-fluorinated analogs to isolate electronic effects .
  • Meta-analysis : Apply multivariate statistical models (e.g., PCA) to datasets from diverse receptors or cell lines to identify confounding variables .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Hazard mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential nitro group toxicity and trifluoromethyl volatility .
    • Avoid exposure to strong oxidizers (risk of explosive decomposition with nitro groups).
  • Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis .

Advanced: How can researchers refine crystallographic data for this compound when dealing with twinned crystals or poor diffraction?

Answer:

  • SHELX suite :
    • Use SHELXD for initial structure solution with twin laws (e.g., two-fold rotation) to handle twinning .
    • Apply TWIN/BASF commands in SHELXL to refine scale factors and HKLF 5 format data .
  • Data collection : Optimize cryocooling (100 K) and use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (>0.8 Å) .

Basic: What solvent systems and conditions are optimal for studying the compound’s solubility and stability?

Answer:

  • Solubility : Test in DMSO (high solubility for biological assays) or dichloromethane (for synthetic modifications) .
  • Stability : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect degradation products (e.g., nitro reduction to amine) .

Advanced: How can hybrid QSAR/pharmacophore models be developed to predict the biological activity of this compound?

Answer:

  • Data integration : Combine 3D pharmacophore features (e.g., hydrogen bond acceptors at the nitro group) with 2D QSAR descriptors (e.g., LogP, polar surface area) .
  • Validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets from public databases (e.g., ChEMBL) .

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